5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one is an organic compound with a complex structure that includes an indanone core substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-amino-2-methylphenyl with 2,2-dimethylindan-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the indanone core.
2,2-Dimethylindan-1-one: Contains the indanone core but lacks the amino and methyl substitutions.
Uniqueness
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
918331-97-2 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-(5-amino-2-methylphenyl)-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C18H19NO/c1-11-4-6-14(19)9-16(11)12-5-7-15-13(8-12)10-18(2,3)17(15)20/h4-9H,10,19H2,1-3H3 |
InChI Key |
CAXJTXSOWYVPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC3=C(C=C2)C(=O)C(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.